3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 54738-66-8) is a minimally substituted bicyclic heterocycle belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, bearing a 3-amino group on the pyrazole ring and an N1-methyl substituent. With a molecular formula of C₆H₇N₅O and molecular weight of 165.15 g/mol, this compound represents the near-minimal pharmacophoric core of a privileged kinase-inhibitor scaffold.

Molecular Formula C6H7N5O
Molecular Weight 165.156
CAS No. 54738-66-8
Cat. No. B2680217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one
CAS54738-66-8
Molecular FormulaC6H7N5O
Molecular Weight165.156
Structural Identifiers
SMILESCN1C2=C(C(=N1)N)C(=O)NC=N2
InChIInChI=1S/C6H7N5O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H2,7,10)(H,8,9,12)
InChIKeyKTSXHMMOCZUKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 54738-66-8): Core Scaffold Overview for Procurement Decisions


3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 54738-66-8) is a minimally substituted bicyclic heterocycle belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, bearing a 3-amino group on the pyrazole ring and an N1-methyl substituent [1]. With a molecular formula of C₆H₇N₅O and molecular weight of 165.15 g/mol, this compound represents the near-minimal pharmacophoric core of a privileged kinase-inhibitor scaffold [1]. Its computed XLogP3-AA of -0.4, zero rotatable bonds, and balanced hydrogen bond donor (2) / acceptor (4) count position it as a fragment-like, conformationally constrained starting point for medicinal chemistry optimization [1].

Why 3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Freely Substituted by Other Pyrazolo[3,4-d]pyrimidin-4-ones


Within the pyrazolo[3,4-d]pyrimidin-4-one family, small changes in substitution pattern produce outsized effects on biological target engagement. The 3-amino group on this compound orients toward the kinase hinge region in a geometry that differs fundamentally from the 5-amino positional isomer (CAS 99347-08-7), altering hydrogen-bond donor/acceptor topology at the ATP-binding site [1]. The N1-methyl substituent locks the tautomeric equilibrium of the pyrimidinone ring, a feature absent in N1-unsubstituted analogs such as allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) [2]. Patents explicitly claiming 3-amino-pyrazolo[3,4-d]pyrimidin-4-ones as cyclin-dependent kinase (CDK) inhibitors specify the 3-amino motif as integral to pharmacophoric recognition, meaning that swapping to a 4-amino, 5-amino, or des-amino congener is expected to ablate the intended kinase-binding interactions [1].

Quantitative Differentiation Evidence for 3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one Versus Closest Analogs


Positional Isomer Selectivity: 3-Amino vs. 5-Amino Substitution Diverges Kinase Hinge-Binding Geometry

The 3-amino substituent on the pyrazole ring of CAS 54738-66-8 provides a hydrogen-bond donor vector directed toward the kinase hinge region (Val96 backbone carbonyl in CDK2) that is geometrically distinct from the 5-amino isomer CAS 99347-08-7. In the 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one series, the C3 position was shown by X-ray crystallography to engage the ATP-binding pocket hinge, with the 3-amino group forming critical hydrogen bonds to backbone residues [1]. The 5-amino isomer places the H-bond donor at a topologically non-equivalent position on the pyrazole, predicted to yield a different binding pose that is not documented to support CDK inhibition [2].

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Conformational Rigidity: Zero Rotatable Bonds Enforce a Single Low-Energy Conformation vs. Flexible Analogs

CAS 54738-66-8 possesses zero rotatable bonds, the minimum possible for a substituted heterocycle of this size [1]. This conformational rigidity contrasts sharply with biologically active 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones, which carry 2–5 rotatable bonds from N1-aryl and C6-arylmethyl substituents [2]. Lower rotatable bond count is correlated with reduced entropic penalty upon target binding and improved ligand efficiency metrics, making the compound an attractive minimal-binding-element probe for fragment-based screening [3].

Conformational restriction Ligand efficiency Entropic penalty

Patent-Cited CDK Inhibitor Intermediate: Documented Utility as a Synthetic Building Block

Patent US 2020/0247809 A1 (filed by Medizinische Universität Innsbruck) explicitly claims 3-amino-pyrazolo[3,4-d]pyrimidin-4-ones as the core scaffold for CDK inhibitors, with CAS 54738-66-8 representing the simplest N1-methyl, C3-amino embodiment of the claimed generic structure [1]. The patent describes synthetic routes wherein the 3-amino-1-methyl-pyrazolo[3,4-d]pyrimidin-4-one core is further elaborated at C6 via halogenation and cross-coupling to generate potent, CDK2-selective inhibitors. In contrast, the corresponding 1H-unsubstituted or 5-amino analogs are not disclosed as intermediates in this patent family, indicating that the N1-methyl group is a specific design element for downstream kinase selectivity [1][2].

Cyclin-dependent kinase Cancer therapeutics Patent intermediate

Vendor-Qualified Purity and Characterization: Reproducible Procurement Specifications

Commercially available lots of CAS 54738-66-8 from multiple vendors (CymitQuimica/Biosynth, AKSci, Chemenu) are supplied at a minimum purity specification of 95% (HPLC), with molecular identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry . This level of characterization exceeds that typically available for custom-synthesized, non-commercial pyrazolo[3,4-d]pyrimidin-4-one intermediates, reducing the procurement risk associated with in-house re-synthesis and characterization of the core scaffold .

Analytical characterization Procurement specification Quality control

Tautomeric Locking by N1-Methylation: Defined Prototropic State vs. N1-Unsubstituted Scaffolds

The N1-methyl group on CAS 54738-66-8 eliminates the prototropic tautomerism possible in N1-unsubstituted pyrazolo[3,4-d]pyrimidin-4-ones such as allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) [1]. In the unsubstituted scaffold, the pyrimidinone N5-H and N1-H can interconvert, producing two tautomeric forms that present different hydrogen-bond donor/acceptor patterns to a kinase active site. N1-methylation locks the system into a single tautomeric state, ensuring a defined pharmacophoric presentation in all binding experiments [2]. This property is critical for reproducible structure-based drug design and SAR interpretation.

Tautomerism Prototropic equilibrium Binding pose predictability

Procurement-Relevant Application Scenarios for 3-Amino-1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 54738-66-8)


Fragment-Based Lead Discovery Against CDK2 and CDK4 Kinase Targets

The compound's low molecular weight (165.15 Da), zero rotatable bonds, and balanced polarity (XLogP -0.4) satisfy the 'rule of three' criteria for fragment-based screening [1]. Its 3-amino group provides a hinge-binding anchor, while N1-methylation locks the tautomeric state. This scaffold can be soaked into CDK2 or CDK4 crystals at high concentration (≥1 mM) for fragment screening by X-ray crystallography, with the unsubstituted C6 position available for subsequent structure-guided elaboration, consistent with the SAR trajectories described in Markwalder et al. (2004) [2] and the CDK2 inhibitor development pathway reported by Fan et al. (2022) [3].

Synthetic Intermediate for C6-Diversified CDK Inhibitor Libraries

The compound serves as a direct precursor for C6-functionalization via halogenation (NBS or NIS) followed by Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, as outlined in patent US 2020/0247809 A1 [4]. Procurement of the pre-formed 3-amino-1-methyl core eliminates the need for de novo construction of the pyrazolo[3,4-d]pyrimidin-4-one bicycle, reducing synthetic step count by 3–5 steps compared with routes starting from acyclic precursors. This is particularly advantageous for parallel library synthesis where scaffold uniformity and purity are critical.

Kinase Selectivity Profiling Using an Unadorned Hinge-Binding Probe

Because CAS 54738-66-8 lacks the C6 and N1-aryl substituents that drive potency and selectivity in advanced leads, it can be employed as a minimal hinge-binding control compound in kinase selectivity panels. Comparing the inhibition profile of this core scaffold against that of fully elaborated analogs reveals the contribution of peripheral substituents to kinase selectivity, enabling rational prioritization of synthetic targets [2].

Teaching and Method-Development Standard for Heterocyclic Chemistry

The compound's well-defined structure, commercial availability at 95% purity, and documented spectroscopic properties make it suitable as a standard substrate for developing and validating new synthetic methodologies (e.g., microwave-assisted C–H functionalization, flow chemistry approaches) on the pyrazolo[3,4-d]pyrimidine scaffold, where a reliable, off-the-shelf starting material is essential for method reproducibility.

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